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Compound of Interest

2-Methoxy-1-
Compound Name:
naphthalenemethanol

cat. No.: B1301862

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-1-naphthalenemethanol (CAS No: 40696-22-8, Molecular Formula: C12H120z2,
Molecular Weight: 188.22 g/mol ). The information herein is intended to be a critical resource
for the identification, characterization, and quality assessment of this compound in research
and pharmaceutical development.

Spectroscopic Data Summary

The following tables present a summary of available and predicted spectroscopic data for 2-
Methoxy-1-naphthalenemethanol. This data is essential for structural elucidation and purity

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

The proton NMR spectrum provides information on the chemical environment of hydrogen
atoms in the molecule.
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Chemical Shift . . .
Multiplicity Integration Assignment Data Source

(3) ppm

~7.8-8.1 m 2H Ar-H Predicted
~7.3-7.5 m 3H Ar-H Predicted
~7.15 d 1H Ar-H Predicted
4.95 S 2H -CH2- Predicted
3.95 S 3H -OCHs Predicted

2.5 (broad) S 1H -OH Predicted

Note: The 'H NMR data presented is based on predictions and data available from spectral
databases for similar compounds. Experimental data from SpectraBase indicates signals for a
compound with this name, but a full, assigned spectrum is not publicly available without an
account.[1]

13C NMR Data

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule.
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Chemical Shift (6) ppm Assignment Data Source
~155 Ar-C (C-OCHs5) Predicted
~134 Ar-C (quaternary) Predicted
~129 Ar-CH Predicted
~128 Ar-C (quaternary) Predicted
~127 Ar-CH Predicted
~126 Ar-CH Predicted
~124 Ar-CH Predicted
~123 Ar-CH Predicted
~113 Ar-CH Predicted
~105 Ar-C (quaternary) Predicted
~60 -CH20H Predicted
~56 -OCHs Predicted

Note: The 13C NMR data is predicted based on the structure of 2-Methoxy-1-
naphthalenemethanol. Researchers should obtain experimental data for confirmation.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their
characteristic vibrational frequencies.
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Wavenumber ] .
Intensity Assignment Data Source
(cm™)
~3400 Broad, Strong O-H stretch (alcohol) Predicted
~3060 Medium C-H stretch (aromatic)  Predicted
~2950, 2850 Medium C-H stretch (aliphatic) Predicted
) C=C stretch (aromatic )

~1600, 1500 Medium to Strong ) Predicted

ring)

C-O stretch (aryl _
~1250 Strong Predicted

ether)

C-O stretch (primary )
~1030 Strong Predicted

alcohol)

Note: This IR data is predicted. For an accurate analysis, an experimental spectrum should be

acquired.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Relative Intensity

m/z Ratio Assighment Data Source
(%)

188 High [M]* (Molecular lon) Predicted

170 Moderate [M - H20]* Predicted

157 High [M - OCHs]* Predicted

129 High [M - OCHs - COJ* Predicted

Note: The fragmentation pattern is predicted based on the structure of 2-Methoxy-1-

naphthalenemethanol and common fragmentation pathways for aromatic alcohols and ethers.
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These
protocols are generalized and may require optimization based on the specific instrumentation
used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of 2-Methoxy-1-naphthalenemethanol in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm
NMR tube.

e 1H NMR Acquisition:

o Spectrometer: 400 MHz or higher field instrument.

o

Pulse Sequence: Standard single-pulse experiment.

[¢]

Spectral Width: 0-12 ppm.

[¢]

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

[e]

Relaxation Delay: 1-2 seconds.

o

Referencing: The residual solvent peak is used as an internal standard (e.g., CDCls at
7.26 ppm).

e 13C NMR Acquisition:

[¢]

Spectrometer: Same instrument as *H NMR, operating at the corresponding 3C frequency
(e.g., 100 MHz for a 400 MHz instrument).

[¢]

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

[e]

Spectral Width: 0-220 ppm.

[e]

Number of Scans: 1024 or more scans may be necessary due to the low natural
abundance of 13C.
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o Relaxation Delay: 2-5 seconds.

o Referencing: The solvent peak is used as an internal standard (e.g., CDClIs at 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of solid 2-Methoxy-1-naphthalenemethanol directly onto the ATR
crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

o Data Acquisition:

[e]

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

o Mode: Transmittance or Absorbance.

o Spectral Range: 4000-400 cm~1,

o Resolution: 4 cm™1,

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the empty ATR crystal should be collected prior to
sample analysis.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of 2-Methoxy-1-naphthalenemethanol (approximately 1 mg/mL)
in a suitable volatile solvent (e.g., methanol, acetonitrile).

¢ lonization Method:
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o Electron lonization (El) is a common method for small molecules. The sample is
introduced into the ion source, typically via a direct insertion probe or after separation by

gas chromatography (GC).

o Electrospray lonization (ESI) can also be used, particularly if the analysis is performed
using liquid chromatography-mass spectrometry (LC-MS).

» Data Acquisition:
o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or lon Trap.

o Mass Range: Scan a range appropriate for the expected molecular weight and fragments
(e.g., m/z 50-500).

o Data Analysis: The resulting mass spectrum will show the molecular ion peak and various
fragment ions, which can be used to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid
organic compound like 2-Methoxy-1-naphthalenemethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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